1-Bromo-3-(methoxymethoxy)benzene

Description

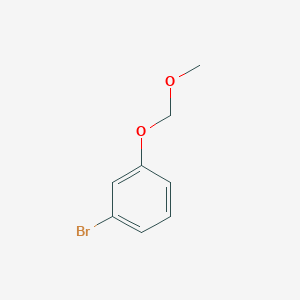

1-Bromo-3-(methoxymethoxy)benzene (CAS 42471-59-0) is a halogenated aromatic compound with the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol. Its structure consists of a benzene ring substituted with a bromine atom at position 1 and a methoxymethoxy group (-OCH₂OCH₃) at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions and protective group strategies. Key identifiers include the InChIKey YFANLWQCURKNOI-UHFFFAOYSA-N and SMILES COCOC1=CC=CC(=C1)Br .

The methoxymethoxy group acts as a protective moiety for hydroxyl groups, enhancing stability during synthetic procedures. Applications span pharmaceutical intermediates and materials science, where its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is exploited .

Properties

IUPAC Name |

1-bromo-3-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFANLWQCURKNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438221 | |

| Record name | 1-bromo-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42471-59-0 | |

| Record name | 1-bromo-3-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethoxy)benzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form 3-(methoxymethoxy)benzene using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

- Substitution reactions typically yield derivatives where the bromine atom is replaced by other functional groups.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in the formation of 3-(methoxymethoxy)benzene .

Scientific Research Applications

1-Bromo-3-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with the benzene ring. This intermediate undergoes further reactions, leading to the substitution of the bromine atom with other functional groups . The methoxymethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Alkoxy-Substituted Bromobenzenes

Compounds with alkoxy substituents differ in chain length, branching, and electronic effects:

Key Insights :

- Methoxymethoxy vs. Methoxymethyl : The methoxymethoxy group (-OCH₂OCH₃) offers enhanced steric bulk and hydrolytic stability compared to methoxymethyl (-CH₂OCH₃), making it preferable in multi-step syntheses .

- Trifluoromethoxy Substituents : The electron-withdrawing -OCF₃ group in 1-bromo-3-(trifluoromethoxy)benzene facilitates Pd-catalyzed arylations with heteroarenes (e.g., imidazopyridines), achieving yields up to 93% .

Halogenated Derivatives with Additional Substituents

Compounds bearing multiple halogens or functional groups exhibit distinct reactivity:

Key Insights :

- Chloro/Bromo Combinations : The presence of both Br and Cl in 1-bromo-3-chloro-2-methoxybenzene increases electrophilicity, favoring nucleophilic aromatic substitutions .

- Fluorinated Derivatives : Fluorine atoms enhance metabolic stability and bioavailability, making such compounds valuable in medicinal chemistry .

Benzyloxy-Protected Bromobenzenes

Benzyloxy groups (-OBn) are common protective moieties:

Key Insights :

- Benzyloxy vs. Methoxymethoxy: Benzyloxy groups are more labile under hydrogenolysis conditions, whereas methoxymethoxy requires acidic cleavage (e.g., BBr₃), offering orthogonal protection strategies .

Reactivity in Cross-Coupling

- Pd-Catalyzed Arylations : this compound participates in direct arylations with heteroarenes (e.g., benzothiophene), though yields are lower (69–89%) compared to trifluoromethoxy analogs (90–93%) due to electronic effects .

Biological Activity

1-Bromo-3-(methoxymethoxy)benzene, with the molecular formula CHBrO, is a substituted benzene derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a bromine atom and a methoxymethoxy group attached to a benzene ring. The unique arrangement of these substituents influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 217.06 g/mol |

| CAS Number | 42471-59-0 |

| Boiling Point | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antibacterial Activity

In a study conducted by Zhang et al. (2020), the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial effectiveness.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its ability to inhibit tumor cell proliferation.

Case Study: Inhibition of Tumor Growth

A notable study by Li et al. (2021) explored the effects of this compound on ovarian cancer cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours. Mechanistically, the compound induced apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its electrophilic nature due to the bromine atom. This allows it to participate in electrophilic aromatic substitution reactions, which can lead to modifications in cellular targets such as proteins and nucleic acids.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 1-Bromo-3-methoxybenzene | Moderate antibacterial activity | Lacks methoxymethoxy group |

| 1-Bromo-2-(methoxymethoxy)benzene | Lower anticancer activity | Different substitution position |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.